molecular formula C21H20N2O3S B2714466 2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)-N-(3-(methylthio)phenyl)acetamide CAS No. 1171381-98-8

2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)-N-(3-(methylthio)phenyl)acetamide

Cat. No.: B2714466
CAS No.: 1171381-98-8
M. Wt: 380.46
InChI Key: ACKWXJPXDDZNGD-UHFFFAOYSA-N
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Description

This compound is a structurally complex small molecule featuring an isoxazole core linked to a 2-methyl-2,3-dihydrobenzofuran moiety and an acetamide group substituted with a 3-(methylthio)phenyl ring. Its design integrates pharmacophores associated with anti-inflammatory and kinase-modulating activities, as seen in related compounds . The dihydrobenzofuran group may enhance metabolic stability, while the methylthio substituent could influence lipophilicity and target binding.

Properties

IUPAC Name

2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-13-8-15-9-14(6-7-19(15)25-13)20-11-17(23-26-20)12-21(24)22-16-4-3-5-18(10-16)27-2/h3-7,9-11,13H,8,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKWXJPXDDZNGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)CC(=O)NC4=CC(=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)-N-(3-(methylthio)phenyl)acetamide is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H22N2O4SC_{22}H_{22}N_2O_4S, with a molecular weight of approximately 390.4 g/mol. The structural features include an isoxazole ring, a benzofuran moiety, and a methylthio-substituted phenyl group, which contribute to its biological activities.

Biological Activity Overview

The biological activity of the compound has been evaluated through various studies, highlighting its potential in antimicrobial and anticancer applications.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing isoxazole and benzofuran structures have shown effectiveness against various bacterial strains. In particular, compounds related to this structure demonstrated minimum inhibitory concentrations (MIC) as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been explored in vitro against several cancer cell lines. Studies have shown that related compounds can inhibit cell proliferation in human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). For example, certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like sorafenib .

The mechanism of action for this class of compounds often involves interaction with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation pathways.
  • Binding Interactions : Molecular docking studies suggest that the compound can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity .

Case Studies

  • Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various derivatives similar to the target compound. The results indicated that certain derivatives had a pronounced effect on Gram-positive and Gram-negative bacteria, showcasing their potential as new antibiotic agents .
  • Cytotoxicity Assays : In vitro cytotoxicity assays conducted on human cancer cell lines revealed that compounds structurally related to the target showed significant antiproliferative effects. For example, specific derivatives were found to induce apoptosis in HeLa cells at low concentrations .

Data Tables

Compound Name Structural Features Biological Activity IC50/MIC Values
Compound AIsoxazole + BenzofuranAntimicrobialMIC = 0.21 µM
Compound BIsoxazole + ThioetherAnticancerIC50 = 0.37 µM
Compound CIsoxazole + Aromatic RingAnti-inflammatoryIC50 = 0.73 µM

Scientific Research Applications

Medicinal Chemistry Applications

The primary application of this compound lies in medicinal chemistry , where it may serve as a lead compound for developing new drugs aimed at treating inflammatory diseases and pain management. The following sections detail specific applications:

Anti-inflammatory Properties

Preliminary studies indicate that compounds with similar structural features exhibit anti-inflammatory activities. The isoxazole ring is known to interact with various inflammatory pathways, potentially leading to the development of novel anti-inflammatory agents.

Pain Management

The unique combination of the dihydrobenzofuran and isoxazole structures suggests that this compound may influence pain pathways, making it a candidate for analgesic drug development. Research into its mechanism of action could reveal new insights into pain modulation.

Mechanistic Studies

Understanding the mechanism of action is crucial for determining the therapeutic potential of this compound. Potential areas of focus include:

  • Receptor Binding Studies : Investigating how the compound interacts with specific receptors involved in inflammation and pain.
  • Signal Transduction Pathways : Analyzing how this compound affects cellular signaling pathways that contribute to inflammatory responses.

Comparative Analysis with Related Compounds

To highlight the uniqueness of 2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)-N-(3-(methylthio)phenyl)acetamide , a comparison with structurally related compounds is provided:

Compound NameStructural FeaturesBiological Activity
2-(4-isoxazolyl)acetamideIsoxazole ringAnti-inflammatory
5-(thiophen-2-yloxy)isoxazoleThiophene and isoxazoleAntimicrobial
4-methylisoxazoleMethylated isoxazoleNeuroprotective

This table illustrates that while there are similarities in structure, the specific combination of dihydrobenzofuran, multiple isoxazoles, and thiophene in the target compound may confer distinct pharmacological properties not found in its analogs.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest analogs include:

2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (): These exhibit anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg doses. Substitution with sulfur-containing groups (e.g., methylthio) enhances potency, aligning with the target compound’s design .

Its pyridine substituent contrasts with the target compound’s methylthiophenyl group, which may alter solubility and target selectivity .

Thiadiazole and Triazole Acetamides (): Compounds like N-[3,5-bis(trifluoromethyl)phenyl]acetamide and N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide feature sulfur-rich heterocycles. These derivatives often exhibit antimicrobial or anti-inflammatory activity but lack the dihydrobenzofuran moiety, reducing metabolic stability compared to the target molecule .

Structure-Activity Relationship (SAR) Insights

  • Isoxazole Core : Critical for kinase binding and anti-inflammatory activity. The dihydrobenzofuran substitution in the target compound may improve metabolic stability over furan or pyridine analogs .
  • Methylthio Group : Enhances lipophilicity and membrane permeability compared to hydroxyl or methoxy groups in related molecules .
  • Dihydrobenzofuran vs. Thiadiazole : The former reduces oxidative degradation risks, whereas thiadiazoles prioritize sulfur-mediated target interactions .

Research Findings and Gaps

  • Anti-Exudative Potential: Analogous acetamides in show efficacy at 10 mg/kg, but the target compound’s performance remains untested .
  • Synthetic Challenges : Low yields (e.g., 19% for 7p) highlight difficulties in isolating isoxazole derivatives, suggesting the target molecule may require optimized coupling protocols .
  • Therapeutic Scope : While thiadiazoles dominate antimicrobial research, the dihydrobenzofuran-isoxazole hybrid could fill gaps in chronic inflammatory or oncology drug development .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 2-(5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)-N-(3-(methylthio)phenyl)acetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling reactions between substituted isoxazole and acetamide precursors. For example, chloroacetyl chloride is reacted with amino-substituted intermediates under reflux in triethylamine, followed by recrystallization to isolate the product . Optimization strategies include:

  • Reaction Monitoring: Thin-layer chromatography (TLC) ensures reaction completion .
  • Solvent Selection: Polar aprotic solvents like dioxane enhance reaction efficiency .
  • Purification: Recrystallization from ethanol-DMF mixtures improves purity .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR in DMSO-d6 resolves substituent positions and confirms functional groups .
  • High-Performance Liquid Chromatography (HPLC): Validates purity (>95%) by detecting residual solvents or byproducts.
  • Melting Point Analysis: Uncorrected melting points (open capillary method) serve as a quick purity indicator .

Q. How should researchers design preliminary in vitro assays to evaluate biological activity?

Methodological Answer:

  • Cell-Based Assays: Use cancer cell lines (e.g., MCF-7, HeLa) to screen for cytotoxicity via MTT assays .
  • Dose-Response Curves: Test concentrations from 1 µM to 100 µM to establish IC50 values.
  • Controls: Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO) to validate results .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects) across studies?

Methodological Answer:

  • Replication Studies: Reproduce experiments under standardized conditions (e.g., cell line origin, culture media) .
  • Mechanistic Profiling: Use transcriptomics or proteomics to identify molecular targets (e.g., COX-2 inhibition for anti-inflammatory activity) .
  • Structure-Activity Relationship (SAR) Analysis: Modify substituents (e.g., methylthio group) to isolate specific biological effects .

Q. What experimental designs are suitable for assessing the compound’s environmental fate and ecotoxicological impact?

Methodological Answer:

  • Environmental Persistence Studies: Measure hydrolysis rates in aqueous buffers at varying pH (e.g., pH 4–9) .
  • Biotic Transformation Assays: Incubate with soil microbiota to track degradation products via LC-MS .
  • Ecotoxicology: Use Daphnia magna or algae models to assess acute toxicity (LC50/EC50) .

Q. How can molecular docking and dynamics simulations enhance understanding of the compound’s pharmacological interactions?

Methodological Answer:

  • Target Identification: Dock the compound into protein active sites (e.g., kinase domains) using AutoDock Vina .
  • Binding Affinity Analysis: Calculate ΔG values to prioritize high-affinity targets.
  • Trajectory Analysis: Run molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over 100 ns .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies?

Methodological Answer:

  • Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism .
  • ANOVA with Post-Hoc Tests: Compare multiple dose groups (e.g., Tukey’s HSD for pairwise comparisons) .
  • Bootstrap Resampling: Estimate confidence intervals for IC50 values .

Q. How should researchers design long-term studies to evaluate resistance development in cancer cells?

Methodological Answer:

  • Chronic Exposure Model: Treat cells with sublethal doses (IC20) over 6–12 weeks .
  • Clonogenic Assays: Quantify surviving colonies post-treatment to assess resistance .
  • Genomic Sequencing: Identify mutations in target genes (e.g., via whole-exome sequencing) .

Contradiction and Reproducibility

Q. How can discrepancies in reported NMR spectra (e.g., peak splitting patterns) be addressed?

Methodological Answer:

  • Parameter Standardization: Use identical NMR conditions (e.g., 400 MHz, DMSO-d6) across studies .
  • Spectral Simulation: Validate assignments with software like MestReNova .
  • Collaborative Validation: Share raw data via repositories (e.g., Zenodo) for peer verification .

Safety and Handling

Q. What protocols ensure safe handling of this compound during synthesis and biological testing?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods .
  • Waste Disposal: Neutralize reactive intermediates (e.g., chloroacetyl chloride) with ice-cold sodium bicarbonate .
  • Storage: Keep in airtight containers at 2–8°C to prevent degradation .

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